![molecular formula C14H13Cl2NO B1193334 5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML2-SA1 is a novel selective agonist of TRPML2, revealing direct role in chemokine release from innate immune cells, promoting macrophage migration.
Applications De Recherche Scientifique
Reactivity and Isomerization Studies
- The isomerization of related tricyclic compounds under the action of various acids and bases has been explored. For instance, the optimum catalyst for isomerizing 5-endo-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-en-3-ones was identified as trifluoroacetic acid (Tkachenko et al., 2016).
Synthesis and Structure
- A method for synthesizing 4-Azatricyclo[5.2.1.02,6]dec-8-ene and bringing it into reactions with various benzoyl chlorides in the presence of pyridine has been developed. The structures of the newly synthesized compounds were confirmed using spectroscopy and quantum-chemical calculations (Kas’yan et al., 2005).
Molecular Structure and Docking Studies
- Detailed molecular structure, chemical reactivity, and molecular docking studies have been performed on derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. This includes evaluation for treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
Antimicrobial Activity
- Certain derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene have demonstrated antimicrobial activity, evaluated through disk diffusion methods and minimal inhibitory concentrations (MICs) determination. These compounds exhibited activity against various microorganisms (Stefanska et al., 2010).
Spectroscopic Investigations
- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations have been conducted on specific derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. These studies provide insights into molecular structure and charge transfer within the molecule (Renjith et al., 2014).
Catalytic Hydrogenation
- Research has been conducted on the hydrogenation of the pyrazoline ring in related tricyclic compounds, observing the preferential formation of specific isomers (Gorpinchenko et al., 2009).
Pharmacological Activity
- Studies on the pharmacological activity of urea and thiourea derivatives of related tricyclic compounds have been conducted, including evaluations of cytotoxicity and anti-HIV activity (Struga et al., 2007).
Structural and Spectroscopic Study
- Structural and spectroscopic studies of triazatricyclo[6.2.1.02,6]Undec-5-ene have been performed, providing insights into molecular mechanics and electronic structure (Mabied et al., 2016).
Propriétés
Nom du produit |
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
|---|---|
Formule moléculaire |
C14H13Cl2NO |
Poids moléculaire |
282.164 |
Nom IUPAC |
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |
Clé InChI |
NBXVMFMMTKYFQP-UHFFFAOYSA-N |
SMILES |
ClC1=C(C2=NOC3C(C4)CCC4C23)C(Cl)=CC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML2-SA1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




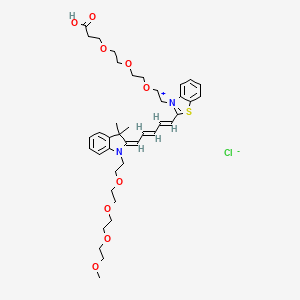
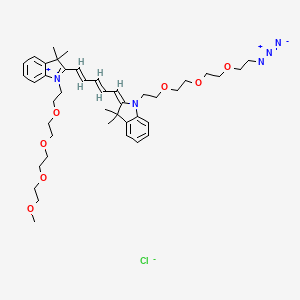
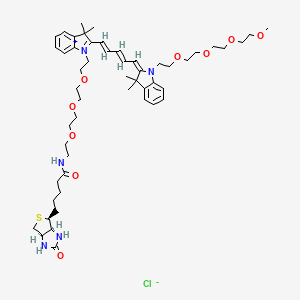
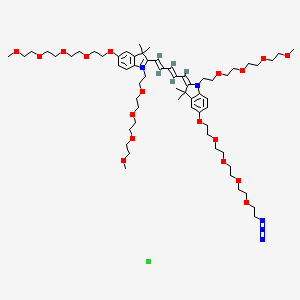
![Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-](/img/structure/B1193262.png)
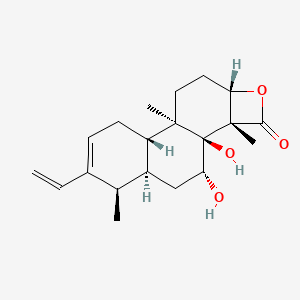
![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)